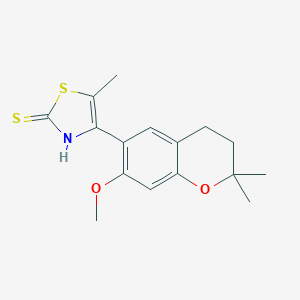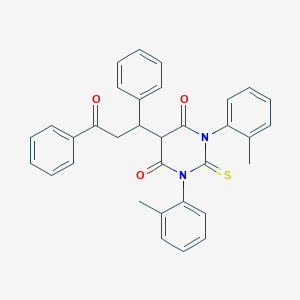
N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide, also known as NSC-743380, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting the activity of specific enzymes such as COX-2 and histone deacetylases (HDACs). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 enzyme, which reduces the production of prostaglandins and thereby reduces inflammation. It also inhibits the activity of HDACs, which leads to the modulation of gene expression and regulation of cellular processes such as cell cycle and apoptosis. This compound has been shown to have neuroprotective effects by reducing the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. In addition, the elucidation of its mechanism of action and identification of its molecular targets can provide insights into the development of novel therapeutics.
Conclusion:
This compound is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide can be synthesized using a one-pot reaction of 4-methoxyaniline, isobutyryl chloride, and thiophene-2-sulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which undergoes cyclization to form the final product. The yield of the reaction can be improved by using a solvent such as dichloromethane and optimizing the reaction conditions.
科学的研究の応用
N-isobutyryl-N-(4-methoxyphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. In addition, this compound has been studied for its neuroprotective effects in Alzheimer's disease by reducing the production of amyloid-beta peptides.
特性
分子式 |
C15H17NO4S2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-2-methyl-N-thiophen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C15H17NO4S2/c1-11(2)15(17)16(12-6-8-13(20-3)9-7-12)22(18,19)14-5-4-10-21-14/h4-11H,1-3H3 |
InChIキー |
JEYULPYTAHJOIE-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CS2 |
正規SMILES |
CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
